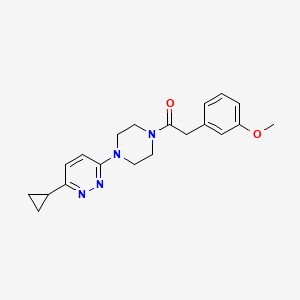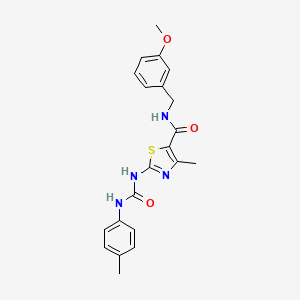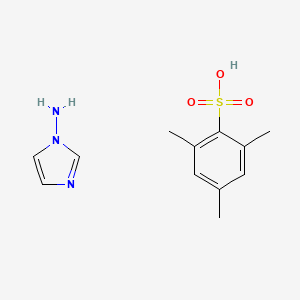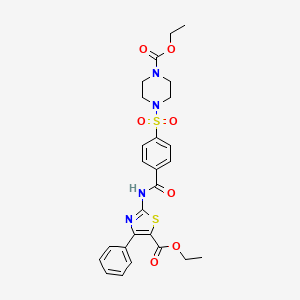![molecular formula C24H27N3O3 B2424166 1-(2-(4-Etoxi fenil)-1,10b-dihidrospiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,4'-piperidin]-1'-il)etanona CAS No. 899971-85-8](/img/structure/B2424166.png)
1-(2-(4-Etoxi fenil)-1,10b-dihidrospiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,4'-piperidin]-1'-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antitripanosomal
1-(2-(4-Etoxi fenil)-1,10b-dihidrospiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,4’-piperidin]-1’-il)etanona: pertenece a la clase de las pirazolo[1,5-a]pirimidinas. Estos compuestos exhiben propiedades beneficiosas como antimetabolitos en las reacciones bioquímicas de purinas. Específicamente, han demostrado ser prometedores como agentes antitripanosomales. La tripanosomiasis, causada por parásitos protozoarios del género Trypanosoma, es una enfermedad tropical desatendida. Desarrollar tratamientos efectivos es crucial, y la actividad de este compuesto contra los tripanosomas lo convierte en un posible candidato para futuras investigaciones .
Actividad antiesquistosómica
Además de sus propiedades antitripanosomales, este compuesto también puede exhibir actividad antiesquistosómica. La esquistosomiasis, causada por gusanos planos parásitos (especies de Schistosoma), afecta a millones de personas en todo el mundo. Se necesitan nuevos compuestos con efectos antiesquistosómicos para combatir esta enfermedad .
Inhibición de la HMG-CoA reductasa
Los inhibidores de la HMG-CoA reductasa (estatinas) se utilizan ampliamente para controlar la hipercolesterolemia y prevenir las enfermedades cardiovasculares. Algunas pirazolo[1,5-a]pirimidinas, incluido nuestro compuesto de interés, han demostrado efectos inhibitorios sobre la HMG-CoA reductasa. Investigar su potencial como agentes similares a las estatinas podría ser valioso .
Inhibición selectiva de la COX-2
Los inhibidores de la ciclooxigenasa-2 (COX-2) se utilizan para controlar el dolor y la inflamación. Las pirazolo[1,5-a]pirimidinas se han explorado como posibles inhibidores selectivos de la COX-2. La estructura de nuestro compuesto justifica la investigación en este contexto .
Inhibición de la AMP fosfodiesterasa
Los inhibidores de la AMP fosfodiesterasa juegan un papel en la regulación de los niveles de AMP cíclico (AMPc). Los niveles elevados de AMPc pueden afectar varios procesos celulares. Algunas pirazolo[1,5-a]pirimidinas exhiben actividad inhibitoria de la AMP fosfodiesterasa, lo que podría tener implicaciones en las vías de señalización celular .
Inhibición de la KDR quinasa
El receptor de dominio de inserción de quinasa (KDR), también conocido como receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2), participa en la angiogénesis. Inhibir KDR puede afectar el crecimiento tumoral y la metástasis. Las pirazolo[1,5-a]pirimidinas se han investigado como posibles inhibidores de la KDR quinasa, y nuestro compuesto podría contribuir a este campo .
Ligandos del receptor de benzodiacepina periférico
Los receptores de benzodiacepina periféricos (PBR) participan en la función mitocondrial y la neuroinflamación. Algunas pirazolo[1,5-a]pirimidinas actúan como ligandos selectivos de PBR. La exploración adicional de la interacción de nuestro compuesto con los PBR podría generar información sobre las enfermedades neurodegenerativas y otras afecciones .
Propiedades antimicrobianas
Las pirazolo[1,5-a]pirimidinas también han demostrado actividad antimicrobiana. Investigar la eficacia de nuestro compuesto contra patógenos específicos podría contribuir al desarrollo de nuevos agentes antimicrobianos .
En resumen, 1-(2-(4-Etoxi fenil)-1,10b-dihidrospiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,4’-piperidin]-1’-il)etanona es prometedora en varios campos, desde las enfermedades tropicales desatendidas hasta la salud cardiovascular y la neuroinflamación. Se necesitan más investigaciones para explorar completamente sus posibles aplicaciones y mecanismos de acción . Si necesita más información o tiene alguna pregunta adicional, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6 99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48 90 nM) .
Propiedades
IUPAC Name |
1-[2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-19-10-8-18(9-11-19)21-16-22-20-6-4-5-7-23(20)30-24(27(22)25-21)12-14-26(15-13-24)17(2)28/h4-11,22H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDMJWMXFUDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2424083.png)
![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)


![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)
![N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2424093.png)

![2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)

![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)
![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)


